6-Chloro-9-isobutyl-9h-purine

Lipophilicity Drug-likeness Purine scaffold optimization

6-Chloro-9-isobutyl-9H-purine (CAS 195252-73-4; IUPAC: 6-chloro-9-(2-methylpropyl)-9H-purine) is a synthetic purine derivative with molecular formula C₉H₁₁ClN₄ and molecular weight 210.66 g/mol. It is characterized by a chlorine atom at the C6 position and a branched isobutyl group at the N9 position of the purine heterocycle.

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
Cat. No. B12095854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-isobutyl-9h-purine
Molecular FormulaC9H11ClN4
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1N=CN=C2Cl
InChIInChI=1S/C9H11ClN4/c1-6(2)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3
InChIKeyJWYRNMHMJHCPIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-isobutyl-9H-purine: Physicochemical Identity and Procurement Baseline for a Versatile Purine Scaffold


6-Chloro-9-isobutyl-9H-purine (CAS 195252-73-4; IUPAC: 6-chloro-9-(2-methylpropyl)-9H-purine) is a synthetic purine derivative with molecular formula C₉H₁₁ClN₄ and molecular weight 210.66 g/mol . It is characterized by a chlorine atom at the C6 position and a branched isobutyl group at the N9 position of the purine heterocycle. The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, where the C6-Cl bond serves as a reactive handle for nucleophilic aromatic substitution (SNAr) to introduce diverse amino, alkoxy, or thio functionalities, while the N9-isobutyl group modulates lipophilicity and steric environment . Commercially, it is typically supplied at ≥95% HPLC purity in quantities ranging from 1 g to 1 kg .

6-Chloro-9-isobutyl-9H-purine: Why In-Class Purine Analogs Cannot Be Interchanged Without Consequence


Although 6-chloropurine and its 9-alkyl derivatives share the same purine core, the specific identity of the N9 substituent critically governs lipophilicity, steric hindrance, and subsequent reactivity. Substituting 6-chloro-9-isobutyl-9H-purine with the unsubstituted 6-chloropurine (CAS 87-42-3; MW 154.56) eliminates the N9 alkyl group, reducing logP by approximately 1.2–1.5 units and removing steric protection that can direct regioselectivity in electrophilic aromatic substitution at C8 . Conversely, replacing the branched isobutyl group with a linear n-butyl chain (e.g., 9-butyl-6-chloro-9H-purine) alters molecular shape and crystal packing without changing the molecular formula, potentially affecting solubility and formulation behavior [1]. These differences are not merely cosmetic; they can lead to divergent synthetic outcomes when the compound is used as a building block for kinase inhibitor libraries or nucleoside analog syntheses. Procurement decisions must therefore be guided by the specific structural requirements of the downstream synthetic pathway.

6-Chloro-9-isobutyl-9H-purine: Quantitative Comparative Evidence for Informed Selection and Procurement


Predicted Lipophilicity (cLogP) of N9-Isobutyl vs. N9-Methyl and N9-Unsubstituted 6-Chloropurines

The calculated partition coefficient (cLogP) for 6-chloro-9-isobutyl-9H-purine is estimated at 2.43 ± 0.3, compared to 1.56 ± 0.3 for 6-chloro-9-methyl-9H-purine and 0.89 ± 0.3 for unsubstituted 6-chloropurine . The branched isobutyl group at N9 confers a significant increase in lipophilicity, which governs membrane permeability and organic-phase extraction efficiency during synthesis. This quantitative difference is relevant for researchers designing compound libraries where logP tuning is critical for ADME property optimization.

Lipophilicity Drug-likeness Purine scaffold optimization

Steric Bulk Differentiation of the N9-Isobutyl Group vs. N9-Methyl and N9-n-Butyl Analogs

The N9-isobutyl group in 6-chloro-9-isobutyl-9H-purine provides greater steric shielding of the purine ring than a linear n-butyl chain or a methyl group. The branched isobutyl moiety (CH₂CH(CH₃)₂) occupies a larger conformational volume compared to the linear n-butyl chain (CH₂CH₂CH₂CH₃), even though both contain four carbon atoms [1]. This steric differentiation is critical in reactions at the C8 position: the isobutyl group can direct electrophilic substitution or metalation toward C8 on the opposite face of the purine ring. In the context of the Dvořák and Holý methodology for acyclic nucleotide analogue synthesis, the nature of the N9 substituent was shown to influence the coupling efficiency of organocuprates with 6-chloropurine derivatives [1].

Steric hindrance Regioselectivity Purine C8 functionalization

Commercially Available Purity Specifications: 95% vs. 97% HPLC Grades and Packaging Options

Multiple suppliers offer 6-chloro-9-isobutyl-9H-purine at two common purity tiers: 95% HPLC and 97% HPLC . The 95% grade (e.g., ChemeNU CM631021, ChemicalBook supplier listings) is typically sufficient for most research-scale synthetic applications where the compound serves as an intermediate and subsequent purification is performed. The 97% HPLC grade (e.g., Hebei Weite Medical Technology) provides a higher-quality starting material that may reduce byproduct formation in multi-step syntheses. In contrast, the simpler unsubstituted 6-chloropurine is widely available at ≥98% purity due to its simpler synthesis and larger market demand . The modest purity differential reflects the additional synthetic step (N9-alkylation) required to produce the isobutyl derivative, which can introduce minor regioisomeric impurities (N7 vs. N9 alkylation products) that are absent in the parent compound.

Procurement Purity specification Synthetic intermediate quality

Predicted Physicochemical Properties – Boiling Point and Density Relative to Structural Analogs

The predicted boiling point of 6-chloro-9-isobutyl-9H-purine is 340.2 ± 45.0 °C at 760 mmHg, with a predicted density of 1.37 ± 0.1 g/cm³ . These values are based on ACD/Labs prediction algorithms and provide guidance for purification by distillation or for solvent selection in recrystallization. For comparison, unsubstituted 6-chloropurine has a predicted boiling point of approximately 289 °C and a density of ~1.64 g/cm³ . The higher boiling point of the N9-isobutyl derivative reflects its larger molecular weight and enhanced van der Waals interactions, while the lower density is consistent with the disruption of crystal packing by the bulky isobutyl group.

Physicochemical characterization Purification Formulation

Reactivity at C6-Chloro Position: Comparative Leaving Group Ability in Purine Scaffolds

The C6-chloro substituent in 6-chloro-9-isobutyl-9H-purine serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the installation of amines, alkoxides, and thiols at the C6 position. This reactivity is shared with other 6-chloropurines; however, the electron-donating effect of the N9-isobutyl group (+I effect) slightly deactivates the purine ring toward nucleophilic attack compared to unsubstituted 6-chloropurine, where the N9-H can partially ionize and facilitate reaction [1]. In the one-pot synthetic methodology reported for 6-chloro- and 2-amino-6-chloropurines bearing various N9-alkyl or aryl substituents, reaction yields were shown to be influenced by the steric and electronic nature of the N9 substituent, with bulkier alkyl groups generally requiring longer reaction times or higher temperatures for complete conversion [1].

Nucleophilic substitution Synthetic diversification Building block utility

6-Chloro-9-isobutyl-9H-purine: High-Value Application Scenarios Grounded in Quantitative Differentiation


Synthesis of N6-Substituted Purine Libraries for Kinase Inhibitor Screening

The C6-Cl bond of 6-chloro-9-isobutyl-9H-purine serves as a reactive handle for installing diverse amine, alkoxy, or thio substituents via SNAr, generating N6-substituted purine libraries for kinase inhibitor discovery. The N9-isobutyl group confers a cLogP of ~2.43, placing the scaffold in a lipophilicity range favorable for cell permeability while the steric bulk at N9 can influence binding selectivity toward kinase ATP-binding pockets [1]. In the broader context of 6,8,9-poly-substituted purines evaluated as DAPK-1 inhibitors, compounds bearing bulky N9 substituents (e.g., 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, IC₅₀ = 2.5 μM against recombinant DAPK-1) demonstrated that the N9 substituent identity is critical for target engagement and cellular pro-apoptotic activity in Jurkat T-cell leukemia cells [2]. The 6-chloro-9-isobutyl-9H-purine scaffold provides a versatile entry point for generating such trisubstituted purine analogs through sequential C6 amination and C8 functionalization.

Precursor to Acyclic Nucleotide Analogues via Organometallic Coupling at C6

Building on the methodology of Dvořák and Holý (1998), 6-chloro-9-isobutyl-9H-purine can be coupled with organocuprate reagents to introduce sec-alkyl or tert-alkyl groups at the C6 position, generating acyclic nucleotide analogues [1]. The N9-isobutyl substituent provides steric protection that can direct the organometallic coupling to the C6 position with minimal competing side reactions. The branched nature of the isobutyl group at N9, as opposed to a linear n-butyl chain, creates a distinct steric environment that may influence the diastereoselectivity or yield of subsequent transformations. This application is particularly relevant for antiviral drug discovery programs targeting viral polymerases, where acyclic nucleoside phosphonates have demonstrated clinical efficacy.

Intermediate for C8-Functionalized Purine Derivatives via Directed Ortho-Metalation or Halogenation

The N9-isobutyl group provides sufficient steric bulk to influence the regiochemical outcome of electrophilic aromatic substitution or directed ortho-metalation at the C8 position of the purine ring [1]. For researchers synthesizing 8-substituted purine analogs (e.g., 8-methyl, 8-trifluoromethyl, or 8-aryl derivatives), the isobutyl group at N9 can enhance selectivity for C8 functionalization over competing reactions at other positions. This is in contrast to N9-methyl or N9-unsubstituted analogs, where reduced steric shielding may lead to mixtures of regioisomeric products that require challenging chromatographic separations. The predicted boiling point of 340.2 °C and density of 1.37 g/cm³ further inform purification strategies for the resulting 6-chloro-8-substituted-9-isobutylpurine products.

Building Block for Pro-Apoptotic Purine Libraries Targeting DAPK-1 in Leukemia Research

The study by Pineda de las Infantas et al. (2015) demonstrated that 6,8,9-poly-substituted purines can act as pro-apoptotic inducers in human leukemic lymphocytes (Jurkat and K562 cell lines) through DAPK-1 kinase inhibition [1]. While the optimal compound identified was 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine (IC₅₀ = 2.5 μM against DAPK-1), the 6-chloro-9-isobutyl-9H-purine scaffold represents a logical precursor for generating focused libraries with systematic variation at C6 (via displacement of chloride) and C8 (via electrophilic substitution). The N9-isobutyl group offers a balance of lipophilicity and steric profile that is distinct from the N9-tert-butyl or N9-methyl congeners, potentially yielding analogs with differentiated selectivity profiles across the kinase panel.

Quote Request

Request a Quote for 6-Chloro-9-isobutyl-9h-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.